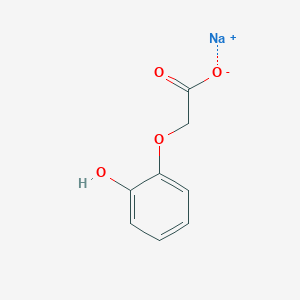
2-(Chloromethyl)-6-ethylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-ethylaniline;hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the benzene ring, along with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and other polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-ethylaniline;hydrochloride typically involves the chloromethylation of 6-ethylaniline. This can be achieved through the reaction of 6-ethylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the chloride ion to form the chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-ethylaniline;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Derivatives such as 2-(azidomethyl)-6-ethylaniline, 2-(thiocyanatomethyl)-6-ethylaniline, and 2-(methoxymethyl)-6-ethylaniline.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-ethylaniline;hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential anticancer, antibacterial, and antifungal activities.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-ethylaniline;hydrochloride involves its interaction with specific molecular targets in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and pathways, ultimately leading to cell death. The compound’s ability to form covalent bonds with DNA can also contribute to its anticancer activity by inducing DNA damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)aniline;hydrochloride
- 2-(Chloromethyl)-6-methylaniline;hydrochloride
- 2-(Chloromethyl)-4-ethylaniline;hydrochloride
Comparison
2-(Chloromethyl)-6-ethylaniline;hydrochloride is unique due to the presence of both a chloromethyl group and an ethyl group on the benzene ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. For example, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes, while the chloromethyl group provides a reactive site for covalent modification of biomolecules.
Eigenschaften
CAS-Nummer |
88301-76-2 |
|---|---|
Molekularformel |
C9H13Cl2N |
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-ethylaniline;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-7-4-3-5-8(6-10)9(7)11;/h3-5H,2,6,11H2,1H3;1H |
InChI-Schlüssel |
GIDUJCUABAOAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


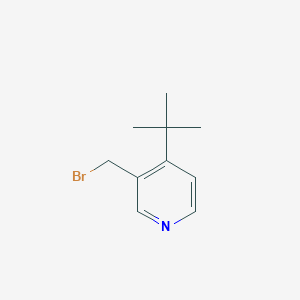
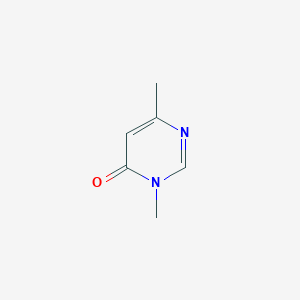
![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)

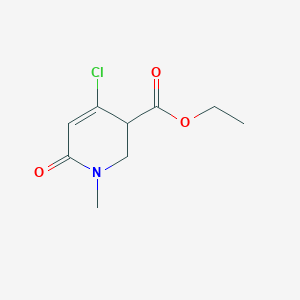
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
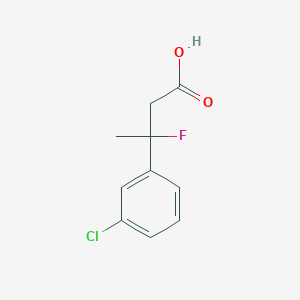
![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)



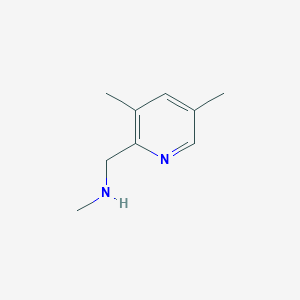
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
